![molecular formula C16H26N2O4 B14478044 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione CAS No. 65887-90-3](/img/structure/B14478044.png)
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with ethyl, pentan-2-yl, and oxiran-2-yl groups attached, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the ethyl, pentan-2-yl, and oxiran-2-yl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, epoxides, and base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The oxiran-2-yl groups can be oxidized to form diols.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The ethyl and pentan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, amines, and substituted imidazolidine derivatives, which can be further utilized in various applications.
Scientific Research Applications
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The oxiran-2-yl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolidine-2,4-dione core can interact with specific receptors, modulating cellular pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Lacks the ethyl and pentan-2-yl groups, making it less hydrophobic.
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Similar structure but without the pentan-2-yl group.
Uniqueness
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both oxiran-2-yl and alkyl groups enhances its versatility in various applications compared to similar compounds.
Properties
CAS No. |
65887-90-3 |
|---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
5-ethyl-1,3-bis(oxiran-2-ylmethyl)-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-4-6-11(3)16(5-2)14(19)17(7-12-9-21-12)15(20)18(16)8-13-10-22-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
YJHJUKUUKLQYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


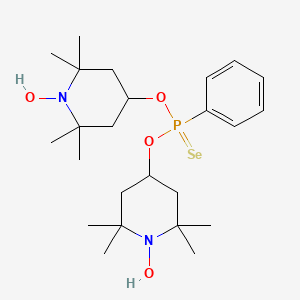
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
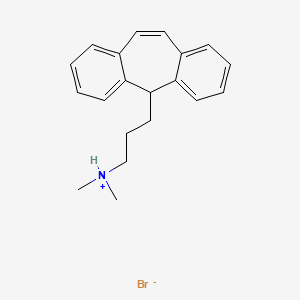
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)


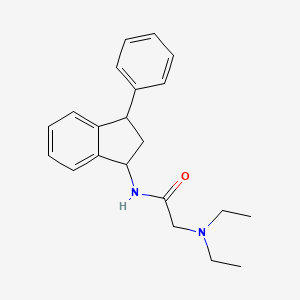
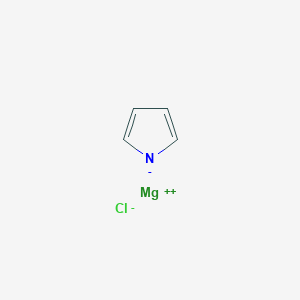

![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)

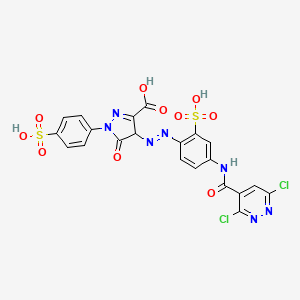
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
